molecular formula C15H17Cl2NO2S B7909271 Clopidogrel Intermediate

Clopidogrel Intermediate

Katalognummer B7909271
Molekulargewicht: 346.3 g/mol
InChI-Schlüssel: LHHGKVMHRNWRJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clopidogrel Intermediate is a useful research compound. Its molecular formula is C15H17Cl2NO2S and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Clopidogrel Resistance and Pharmacogenetics : Clopidogrel is crucial in managing acute coronary syndromes and is often used with aspirin during coronary artery stent placement. However, some patients exhibit clopidogrel resistance due to variations in the CYP2C19 gene, impacting the drug's effectiveness (Ford, 2009).

  • Comparison with Ticagrelor : In patients with coronary heart disease carrying the CYP2C19 loss-of-function allele, ticagrelor showed a better outcome compared to clopidogrel (Qian et al., 2022).

  • Impact of Omeprazole and CYP2C19 on Clopidogrel : The interaction of omeprazole, a CYP2C19 inhibitor, significantly impacts the formation of clopidogrel's active metabolite, influencing its efficacy (Boulenc et al., 2012).

  • Clopidogrel Metabolism Failure : A study highlighted a case where a patient's failure to metabolize clopidogrel to its active metabolite led to stent thrombosis and clopidogrel-resistance (Beckerath et al., 2005).

  • Genetic Polymorphism and Pharmacokinetics : Research into the pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular disease showed significant influence of genetic polymorphisms of CYP2C19 (Karaźniewicz-Łada et al., 2014).

  • Cytochrome P450 Polymorphisms : A study found that carriers of the CYP2C19 reduced-function allele had lower levels of clopidogrel's active metabolite, reduced platelet inhibition, and a higher rate of adverse cardiovascular events (Mega et al., 2009).

  • CYP2C19 Polymorphism in Cerebrovascular Disease : CYP2C19 polymorphism was associated with reduced antiplatelet activity of clopidogrel in patients with cerebrovascular disease (Lee et al., 2011).

Eigenschaften

IUPAC Name

methyl 2-[2-chloro-N-(2-thiophen-2-ylethyl)anilino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)11-17(9-8-12-5-4-10-20-12)14-7-3-2-6-13(14)16;/h2-7,10H,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHGKVMHRNWRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CCC1=CC=CS1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clopidogrel Intermediate
Reactant of Route 2
Reactant of Route 2
Clopidogrel Intermediate
Reactant of Route 3
Clopidogrel Intermediate
Reactant of Route 4
Reactant of Route 4
Clopidogrel Intermediate
Reactant of Route 5
Clopidogrel Intermediate
Reactant of Route 6
Reactant of Route 6
Clopidogrel Intermediate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.